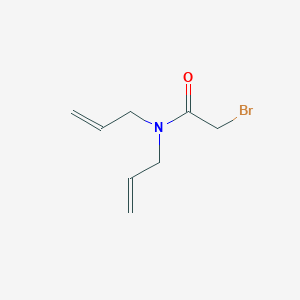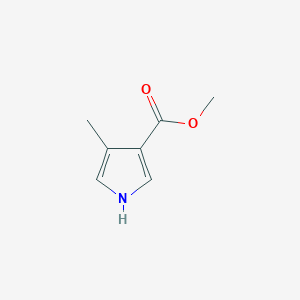![molecular formula C7H6N2S B1283511 Thieno[2,3-c]pyridin-3-amine CAS No. 63326-75-0](/img/structure/B1283511.png)
Thieno[2,3-c]pyridin-3-amine
Vue d'ensemble
Description
Thieno[2,3-c]pyridin-3-amine is a bicyclic heteroaromatic compound that combines a thiophene ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development. The presence of nitrogen and sulfur atoms in the ring system allows for unique interactions with biological targets, making it a valuable structure in the design of kinase inhibitors and other therapeutic agents .
Analyse Biochimique
Biochemical Properties
Thieno[2,3-c]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme involved in the regulation of various cellular processes, including glycogen metabolism and cell signaling pathways . The interaction between this compound and GSK-3β involves binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Additionally, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound inhibits GSK-3β by binding to its active site, which prevents the enzyme from phosphorylating its substrates . This inhibition results in the modulation of various signaling pathways and gene expression patterns, ultimately affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of target enzymes and prolonged modulation of cellular processes . Degradation of the compound over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic potential . These findings underscore the importance of determining the optimal dosage range for achieving therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound has been shown to inhibit enzymes involved in glycolysis and gluconeogenesis, leading to changes in glucose metabolism and energy production . These effects on metabolic pathways highlight the potential of this compound as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, allowing for its accumulation in specific cellular compartments . Additionally, this compound can interact with binding proteins that facilitate its distribution within tissues, influencing its localization and activity . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent . For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression and cell signaling pathways, while its localization in the mitochondria can affect cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thieno[2,3-c]pyridin-3-amine can be synthesized through various methods. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. This process typically requires heating the starting materials in the presence of formic acid or other cyclizing agents . Another method involves the reaction of 2-cyanothioacetamide with suitable precursors under basic conditions to form the thieno[2,3-c]pyridine core .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Thieno[2,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thieno[2,3-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .
Applications De Recherche Scientifique
Thieno[2,3-c]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives are investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs
Mécanisme D'action
The mechanism of action of thieno[2,3-c]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. The nitrogen and sulfur atoms in the ring system can form hydrogen bonds and coordinate with metal ions, facilitating binding to the active sites of enzymes. This interaction can inhibit the activity of enzymes like kinases, leading to therapeutic effects in diseases such as cancer and inflammatory disorders .
Comparaison Avec Des Composés Similaires
Thieno[3,2-d]pyrimidine: Another bicyclic heteroaromatic compound with a similar structure but different biological activities.
Thieno[3,4-b]pyridine: A related compound with variations in the ring fusion pattern, leading to different chemical properties and applications.
Uniqueness: Thieno[2,3-c]pyridin-3-amine is unique due to its specific ring fusion pattern and the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity. Its ability to act as a scaffold for drug development and its versatility in undergoing various chemical reactions make it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
thieno[2,3-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLKZQFXAXDCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571761 | |
| Record name | Thieno[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63326-75-0 | |
| Record name | Thieno[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)













